molecular formula C12H11N3O5 B3047638 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde CAS No. 1429418-15-4

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Cat. No. B3047638
CAS RN: 1429418-15-4
M. Wt: 277.23
InChI Key: DGVSTQKQTBHQKJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde, also known as MNBA, is an organic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. MNBA is a pyrazole derivative that has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has been shown to have antioxidant activity and to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is that it has shown potent anticancer activity against several different types of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the lab.

Future Directions

There are several potential future directions for research on 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde. One area of interest is the development of new cancer treatments that are based on the structure of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde. Another area of interest is the investigation of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde's potential applications in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde and to optimize its use in the lab.

Scientific Research Applications

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has been the subject of several scientific studies that have investigated its potential applications in medicinal chemistry. One study found that 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde exhibited potent anticancer activity against several cancer cell lines, including breast, colon, and lung cancer cells. Another study found that 3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde had anti-inflammatory effects in a mouse model of acute lung injury.

properties

IUPAC Name

3-methoxy-4-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-14-6-9(15(17)18)12(13-14)20-10-4-3-8(7-16)5-11(10)19-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVSTQKQTBHQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164849
Record name Benzaldehyde, 3-methoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-((1-methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

CAS RN

1429418-15-4
Record name Benzaldehyde, 3-methoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429418-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-methoxy-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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